REACTION_CXSMILES
|
O[CH2:2][CH2:3][NH:4][C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=1)=[O:6].C([N:15](CC)CC)C>C(Cl)Cl>[NH2:15][CH2:2][CH2:3][NH:4][C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=1)=[O:6]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
OCCNC(=O)C1=NC=CC=C1
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Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
|
Quantity
|
20 mL
|
Type
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solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 0°-5° for a further 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
the mixture was cooled to 0°-5°
|
Type
|
TEMPERATURE
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Details
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while cooling well at 0°-5°
|
Type
|
ADDITION
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Details
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added dropwise at 0°-5° to 30 ml
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Type
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CONCENTRATION
|
Details
|
of concentrated (25%) ammonia
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at room temperature overnight
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Duration
|
8 (± 8) h
|
Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methylene chloride
|
Type
|
EXTRACTION
|
Details
|
extracted with 2N hydrochloric acid
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CONCENTRATION
|
Details
|
with concentrated (28%) sodium hydroxide solution
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Type
|
EXTRACTION
|
Details
|
extracted 3 times with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
There was obtained a yellow oil which
|
Type
|
CUSTOM
|
Details
|
was chromatographed on silica gel for further purification
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NCCNC(=O)C1=NC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |